Efaroxan - 89197-32-0

Efaroxan

Catalog Number: EVT-365005
CAS Number: 89197-32-0
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(2-ethyl-3H-benzofuran-2-yl)-4,5-dihydro-1H-imidazole is a member of 1-benzofurans.
Source and Classification

Efaroxan was first synthesized in the late 1990s, with significant research conducted on its synthesis and applications in subsequent years. It belongs to the class of benzofuran derivatives and is specifically recognized for its role in modulating adrenergic receptors, which are crucial in numerous physiological processes including mood regulation, blood pressure control, and metabolic functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Efaroxan involves several key steps that focus on constructing its unique dihydrobenzofuran ring structure. One notable method includes the formation of the dihydrobenzofuran ring through intramolecular cyclization of a tertiary alcohol intermediate. This intermediate can be obtained via reactions involving benzyl Grignard reagents with alpha-ketoesters or through Darzens condensation techniques .

A more recent approach highlighted an enantioselective synthesis pathway utilizing a Baylis-Hillman adduct as a precursor. This method emphasizes the importance of stereochemistry in producing the desired (+)-efaroxan form, which is essential for its biological activity .

Molecular Structure Analysis

Structure and Data

Efaroxan's molecular structure can be described by its chemical formula C16H19NC_{16}H_{19}N and a molecular weight of approximately 241.33 g/mol. The compound features a dihydrobenzofuran core, which is significant for its receptor interaction properties. The specific arrangement of functional groups within this structure allows for selective binding to adrenergic receptors, influencing its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Efaroxan undergoes various chemical reactions that can alter its pharmacological properties. The primary reaction pathways include:

  • Intramolecular Cyclization: This reaction is critical for forming the dihydrobenzofuran ring from a tertiary alcohol precursor.
  • Substitutions: Efaroxan can engage in electrophilic aromatic substitution reactions due to its benzene-like structure, allowing modifications that can enhance or alter its activity.

These reactions are fundamental in both synthetic chemistry and medicinal chemistry contexts, where modifications can lead to new derivatives with improved efficacy or reduced side effects.

Mechanism of Action

Process and Data

Efaroxan acts primarily as an antagonist at alpha-2 adrenergic receptors, which are involved in inhibiting norepinephrine release. By blocking these receptors, Efaroxan increases norepinephrine levels in the synaptic cleft, leading to enhanced sympathetic nervous system activity. This mechanism is particularly beneficial in treating conditions characterized by low norepinephrine levels, such as certain mood disorders or hypotension.

Research indicates that Efaroxan may also exhibit some agonistic effects on serotonin receptors, further contributing to its therapeutic profile .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Efaroxan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Efaroxan has a melting point range that typically falls between 100°C and 120°C, indicating it is a solid at room temperature.

These properties influence both the formulation of Efaroxan for pharmaceutical use and its behavior within biological systems.

Applications

Scientific Uses

Efaroxan has been investigated for various therapeutic applications, including:

  • Mood Disorders: Due to its action on adrenergic receptors, it shows promise in treating depression and anxiety disorders.
  • Cardiovascular Health: Its ability to modulate blood pressure through sympathetic nervous system interactions makes it a candidate for managing hypertension.
  • Neurological Research: Ongoing studies explore its potential benefits in neurodegenerative diseases by enhancing neurotransmitter availability.

The versatility of Efaroxan's pharmacological effects continues to be an area of active research, with potential implications across multiple medical fields.

Chemical and Pharmacological Profile of Efaroxan

Structural Characterization and Synthesis Pathways

Efaroxan (chemical name: 2-(2-Ethyl-2,3-dihydro-2-benzofuranyl)-4,5-dihydro-1H-imidazole hydrochloride) is an imidazoline derivative with the molecular formula C₁₃H₁₆N₂O·HCl and a molecular weight of 252.74 g/mol [7] [9]. Its structure features a dihydrobenzofuran ring system linked to an imidazoline moiety, distinguishing it from the benzodioxan ring in the related compound idazoxan [1]. The presence of a chiral center at the C-2 position of the dihydrobenzofuran ring results in enantiomers, though pharmacological studies typically use the racemic mixture [3] [9].

Two primary synthetic routes have been developed:

  • Epoxide Ring-Opening Route: Involves intramolecular cyclization of a tertiary alcohol intermediate under basic conditions. The key step is the formation of the dihydrobenzofuran ring through nucleophilic attack of a fluoroaromatic moiety [8].
  • Darzens Condensation or Grignard Reaction: An alternative pathway uses a benzyl Grignard reagent reacting with an α-ketoester, followed by cyclization [4] [8]. Both methods yield the racemic hydrochloride salt, a white crystalline solid with high water solubility (80 mg/mL) and moderate lipophilicity (log P = 1.2) [7].

Table 1: Key Physicochemical Properties of Efaroxan Hydrochloride

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O·HCl
Molecular Weight252.74 g/mol
Water Solubility80 mg/mL (25°C)
Partition Coefficient (log P)1.2
Melting Point245°C (decomposition)

Receptor Binding Affinity and Selectivity

α2-Adrenoceptor Antagonism

Efaroxan is a potent and selective α2-adrenoceptor antagonist, with sub-nanomolar affinity for human α2-adrenergic receptors. Radioligand binding studies using human frontal cortex membranes demonstrate its high affinity (Kᵢ = 5.6 nM) and selectivity over α1-adrenoceptors [1] [2] [9]. The compound exhibits subtype-specific binding:

  • α₂ₐ: pKᵢ = 7.87
  • α₂₈: pKᵢ = 7.42
  • α₂꜀: pKᵢ = 5.74 [9]

Efaroxan’s selectivity arises from its structural optimization. Unlike idazoxan, which binds equally to α₂-adrenoceptors and non-adrenergic "idazoxan sites" (I₂ receptors), efaroxan shows 1,470-fold greater affinity for α₂-adrenoceptors over non-adrenergic sites [1] [2]. This specificity was confirmed using the radioligand [³H]RX 821002, a 2-methoxy derivative of idazoxan, which labels α₂-adrenoceptors with minimal off-target binding [1].

Table 2: Receptor Binding Affinities of Efaroxan

Receptor TypeBinding Affinity (pKᵢ or Kᵢ)Selectivity Ratio
α₂ₐ-Adrenoceptor7.87 (pKᵢ)Reference
α₂₈-Adrenoceptor7.42 (pKᵢ)~3× vs. α₂꜀
α₂꜀-Adrenoceptor5.74 (pKᵢ)1/200 vs. α₂ₐ
Imidazoline I₁7.28 (pKᵢ)Comparable to α₂ₐ
Imidazoline I₂<5 (pKᵢ)Negligible

Imidazoline Receptor Ligand Activity (I1, I3)

Beyond α₂-adrenoceptors, efaroxan interacts with imidazoline receptors:

  • I₁ Receptors: Binds with high affinity (Kᵢ = 0.15 nM in bovine ventrolateral medulla) [7] [9]. This interaction may contribute to metabolic effects like insulin secretion but is distinct from its α₂-adrenoceptor blockade [5].
  • I₃ Receptors: Acts as a ligand at pancreatic β-cell "I₃" sites, stimulating insulin secretion independent of α₂-adrenoceptors or I₁/I₂ receptors. This occurs via closure of ATP-sensitive K⁺ channels, a mechanism shared with sulfonylureas like glibenclamide [5] [9].Efaroxan’s ability to discriminate between receptor subtypes makes it a valuable tool for pharmacologic studies of imidazoline pathways [7] [9].

Pharmacokinetic Properties and Bioavailability

Efaroxan exhibits favorable pharmacokinetics:

  • Bioavailability: 85–100% oral bioavailability in rodents and humans due to high intestinal permeability (Caco-2 Papp = 2000 nm/s) [6] [7].
  • Protein Binding: Moderate to high binding in plasma (81–95% across species) [6] [7].
  • Metabolism: Primarily hepatic, with >90% excreted as phase II conjugates (sulfamic acid and carbamoyl glucuronide metabolites). Cytochrome P450 enzymes (CYP1A, CYP2A) do not contribute significantly [6] [7].
  • Half-Life and Excretion: Elimination half-life is 6 hours in humans, with renal excretion dominating [6] [10].

Table 3: Pharmacokinetic Parameters of Efaroxan

ParameterValueSpecies
Oral Bioavailability85-100%Rat/Human
Plasma Protein Binding81-95%Rat/Human
Half-Life (t₁/₂)6 hoursHuman
Primary Excretion RouteRenal (>90% as metabolites)Rat/Human
Metabolic PathwayGlucuronidation (non-CYP)In vitro systems

Efaroxan’s stability in solid form, high water solubility, and lack of mutagenicity in microbiological tests support its utility as a research tool [6] [7]. However, its clinical development was halted due to insufficient efficacy in neurodegenerative trials, not pharmacokinetic limitations [10].

Properties

CAS Number

89197-32-0

Product Name

Efaroxan

IUPAC Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)

InChI Key

RATZLMXRALDSJW-UHFFFAOYSA-N

SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3

Synonyms

2-((2-ethyl-2,3-dihydrobenzofuran-2-yl))-2-imidazoline
efaroxan
efaroxan hydrochloride

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.